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Compound of Interest

Compound Name: 2-(Isopropylthio)ethanol

Cat. No.: B1295008 Get Quote

Application Note: 2-(Isopropylthio)ethanol in
Proteomics
To the Researcher:

Following a comprehensive review of scientific literature and chemical supplier databases, it is

important to note that there are currently no established or published protocols for the use of 2-
(Isopropylthio)ethanol in proteomics. This compound is not recognized as a standard reagent

for common proteomics applications such as protein reduction, alkylation, or other sample

preparation steps.

This document, therefore, serves to provide information on the known chemical properties of 2-
(Isopropylthio)ethanol and to detail the standard, widely-accepted protocols for analogous

steps in a typical proteomics workflow, highlighting the reagents that are commonly and

effectively used in the field.

Chemical Properties of 2-(Isopropylthio)ethanol
2-(Isopropylthio)ethanol, also known as 2-Hydroxyethyl Isopropyl Sulfide, is a chemical

compound with the following properties:
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Property Value

CAS Number 40811-49-2[1]

Molecular Formula C5H12OS[1]

Molecular Weight 120.21 g/mol [1]

Appearance Colorless to light yellow/orange clear liquid

Boiling Point 110-111°C at 30mm Hg[2]

Density 0.979 g/cm³[2]

Synonyms
2-Hydroxyethyl Isopropyl Sulfide, 2-

(Isopropylsulfanyl)ethanol[2][3]

While its structure contains a thiol ether and a hydroxyl group, its efficacy and compatibility as a

reducing agent for disulfide bonds in proteins have not been documented in the context of

proteomics.

Standard Protocols in Proteomics: Protein
Reduction and Alkylation
In proteomics, the reduction of disulfide bonds and subsequent alkylation of free thiols are

critical steps to ensure proteins are fully denatured and to prevent disulfide bonds from

reforming, which is essential for effective enzymatic digestion and subsequent analysis by

mass spectrometry. The most common reagents used for these steps are Dithiothreitol (DTT)

and Tris(2-carboxyethyl)phosphine (TCEP) for reduction, and Iodoacetamide (IAA) or

Chloroacetamide (CAA) for alkylation.

Comparative Overview of Common Reducing Agents
The choice of reducing agent can impact the efficiency of disulfide bond cleavage and the

integrity of the final peptide sample.
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Feature Dithiothreitol (DTT)
Tris(2-
carboxyethyl)phosphine
(TCEP)

Mechanism Thiol-disulfide exchange Phosphine-based reduction

Optimal pH > 7
Effective over a wider pH

range

Stability
Prone to oxidation, especially

at higher pH and temperature
More stable than DTT[4]

Odor Strong, unpleasant odor Odorless[5]

Mass Spectrometry

Compatibility

Generally compatible, but can

introduce modifications if not

fully removed

Highly compatible, less prone

to causing side reactions[6]

Toxicity More toxic than TCEP Less toxic

Standard Protocol for In-Solution Protein Digestion
This protocol outlines the standard steps for preparing a protein sample for mass spectrometry

analysis, a process where a reducing agent like 2-(Isopropylthio)ethanol would theoretically

be used.

Materials:

Protein extract in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

Alkylating Agent: 0.5 M Iodoacetamide (IAA) or 0.5 M Chloroacetamide (CAA)

Digestion Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8.0

Trypsin (proteomics grade)

Quenching Solution: Formic Acid (FA)
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Procedure:

Protein Solubilization: Ensure the protein sample is fully solubilized in a denaturing buffer

such as 8 M urea.

Reduction:

Add the chosen reducing agent to a final concentration of 5-10 mM (e.g., 10 µL of 1 M

DTT to 1 mL of protein solution).

Incubate the mixture at 56-60°C for 30-60 minutes to reduce the disulfide bonds within the

proteins.

Alkylation:

Cool the sample to room temperature.

Add the alkylating agent to a final concentration of 15-20 mM (e.g., 40 µL of 0.5 M IAA for

a sample previously reduced with 10 mM DTT).

Incubate in the dark at room temperature for 30-45 minutes. This step prevents the

reduced disulfide bonds from reforming.

Buffer Exchange/Dilution:

Dilute the sample with a digestion buffer (e.g., 50 mM ABC) to reduce the urea

concentration to less than 1 M, as high concentrations of urea can inhibit trypsin activity.

Enzymatic Digestion:

Add proteomics-grade trypsin at a ratio of 1:20 to 1:50 (enzyme to protein, w/w).

Incubate overnight (12-18 hours) at 37°C.

Quenching and Sample Cleanup:

Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-

1%.
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Proceed with sample cleanup using methods like C18 solid-phase extraction (SPE) to

remove salts and detergents before analysis by mass spectrometry.

Visualizing the Proteomics Workflow
The following diagrams illustrate the logical flow of a standard bottom-up proteomics

experiment.
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Caption: Standard bottom-up proteomics workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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